2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid
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Overview
Description
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the cyclization and carboxylation steps. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed through a substitution reaction using a base such as piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Piperidine in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Removal of the Fmoc group, yielding the free amine.
Scientific Research Applications
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. Upon removal of the Fmoc group, the free amine can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and stability. This structural feature distinguishes it from other similar compounds and makes it particularly useful in applications requiring stable and rigid molecular frameworks.
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid |
InChI |
InChI=1S/C24H25NO5/c26-22(27)21-10-5-11-24(30-21)12-13-25(15-24)23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27) |
InChI Key |
VSRKNIVXXWDEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC2(C1)CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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